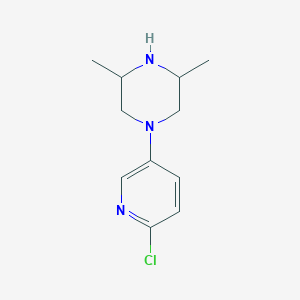

1-(6-Chloropyridin-3-yl)-3,5-dimethylpiperazine

Description

Properties

IUPAC Name |

1-(6-chloropyridin-3-yl)-3,5-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3/c1-8-6-15(7-9(2)14-8)10-3-4-11(12)13-5-10/h3-5,8-9,14H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGIKTJUTOBGAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Chlorination of 6-Hydroxypyridine Derivatives Followed by Coupling

This approach involves initial chlorination of a pyridine precursor, followed by nucleophilic substitution with a piperazine derivative.

- The chlorination step typically proceeds at elevated temperatures (~100°C).

- The intermediate 6-chloropyridine is isolated via extraction and purified by recrystallization.

- Coupling efficiency depends on the base used (e.g., triethylamine) and solvent choice.

Method B: Direct Chlorination of Pyridin-3-amine Derivatives

An alternative involves direct chlorination of pyridin-3-amine derivatives, followed by substitution with piperazine.

- The process offers a high yield (~85%) with controlled temperature.

- The reaction is sensitive to moisture; anhydrous conditions are essential.

Method C: Multi-step Synthesis via Uracil Derivatives (Patent CN103012288A)

This patented method emphasizes a green chemistry approach, reducing reagent consumption and simplifying purification.

- Reduced phosphorus oxychloride usage (from 10-15:1 to 0.5-1.5:1 ratio).

- Reaction conditions are mild, with no need for underpressure distillation.

- Yield: Approximately 84-90%.

Notes and Observations

- Reagent Choice: Phosphorus oxychloride is the preferred chlorinating agent due to its efficiency, but alternative chlorinating agents like thionyl chloride may be employed.

- Reaction Medium: Use of immiscible organic solvents such as dichloromethane or chloroform, often with water or alcohol additives, improves selectivity and facilitates purification.

- Reaction Conditions: Typically conducted at 80-120°C, with careful control to prevent over-chlorination or side reactions.

- Purification: Recrystallization from ethanol or methanol is common, with further purification via chromatography if necessary.

- Yield & Purity: The optimized methods yield the target compound with purity exceeding 99%, and yields are generally in the range of 84-90%.

Data Summary Table

| Parameter | Method A | Method B | Method C (Patent CN103012288A) |

|---|---|---|---|

| Chlorinating Agent | POCl₃ | POCl₃ | POCl₃ (or alternatives) |

| Reaction Temperature | 80-120°C | 80°C | Reflux (~100°C) |

| Yield | ~80% | ~85% | 84-90% |

| Reagent Ratios | 10-15:1 (POCl₃ to precursor) | Controlled (equiv. ratios vary) | 0.5-1.5:1 (POCl₃ to uracil derivative) |

| Purification | Recrystallization | Recrystallization | Recrystallization, chromatography |

| Key Advantages | Established, high yield | Mild conditions | Reduced reagent use, eco-friendly |

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridin-3-yl)-3,5-dimethylpiperazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of the corresponding amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(6-Chloropyridin-3-yl)-3,5-dimethylpiperazine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-3-yl)-3,5-dimethylpiperazine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Comparison of Piperazine Derivatives

| Compound | Aryl Substituent | Piperazine Substituents | Key Applications |

|---|---|---|---|

| Target Compound | 6-Chloropyridin-3-yl | 3,5-dimethyl | Potential insecticide |

| 1-[2-(4-Cl-PhS)phenyl]-3,5-dimethylpiperazine | 4-Cl-PhS-phenyl | 3,5-dimethyl | Antidepressant (SSRI) |

| 1-((6-Cl-pyridin-3-yl)methyl)piperazine | 6-Cl-pyridin-3-yl | None | Intermediate/metabolite |

| 1-[6-(CF₃)pyridin-2-yl]piperazine | 6-Trifluoromethylpyridin | None | Pesticidal candidate |

Neonicotinoid Metabolites and Analogs

Structural Similarities and Activity:

- Nitenpyram Metabolites (): Metabolites like N-((6-chloropyridin-3-yl)methyl)ethanamine share the 6-chloropyridinylmethyl group but lack the piperazine ring. The target compound’s piperazine may confer prolonged receptor binding due to conformational flexibility .

- Imidacloprid Metabolites (): Metabolite-1 (methylated imidacloprid) retains the chloropyridinyl group but incorporates an imidazolidine ring. Piperazine derivatives like the target compound may exhibit different binding modes to nAChRs due to ring size and substituent effects .

Key Insight: The 6-chloropyridinyl group is critical for nAChR affinity across neonicotinoids, but the dimethylpiperazine in the target compound may alter selectivity between insect and mammalian receptors compared to imidazolidine-based neonicotinoids .

Carcinogenic Nitrosopiperazines

Toxicity Considerations (): 1-Nitroso-3,5-dimethylpiperazine is a potent carcinogen in rats, inducing lymphomas and leukemias. While the target compound lacks the nitroso group, its 3,5-dimethylpiperazine backbone suggests that structural analogs could pose toxicity risks if metabolized to reactive intermediates. This underscores the need for thorough safety profiling in development .

Biological Activity

1-(6-Chloropyridin-3-yl)-3,5-dimethylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a 6-chloropyridine moiety and two methyl groups at the 3 and 5 positions. This structural configuration is significant for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and other molecular targets. The chloropyridine ring enhances binding affinity to specific receptors or enzymes, potentially modulating their activity.

Key Mechanisms:

- Receptor Modulation : The compound may act as an antagonist or agonist at various neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, thus increasing the availability of key neurotransmitters such as serotonin and dopamine.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant properties. A study demonstrated that derivatives of piperazine can significantly reduce depressive behavior in animal models by enhancing serotonergic activity .

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various bacterial strains. For instance, studies have reported that related piperazine derivatives possess strong antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Data Table: Biological Activity Summary

Case Study 1: Antidepressant Properties

A study conducted on mice demonstrated that administering this compound resulted in significant reductions in immobility time during forced swim tests, indicating potential antidepressant effects. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that the compound exhibited a minimum inhibitory concentration (MIC) against MRSA comparable to leading antibiotics. This suggests its potential utility in treating resistant bacterial infections. The study utilized standard protocols for evaluating antimicrobial activity, confirming the robustness of the findings.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of piperazine derivatives. For instance, variations in substituents on the piperazine ring can significantly affect receptor selectivity and potency.

Structure-Activity Relationship (SAR)

Research has shown that:

- The introduction of halogen atoms can enhance receptor binding.

- Methyl substitutions at specific positions improve selectivity for certain targets.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(6-chloropyridin-3-yl)-3,5-dimethylpiperazine?

- Methodological Answer : Synthesis optimization should focus on regioselectivity and reaction efficiency. For analogous piperazine derivatives, nucleophilic substitution between chloropyridine and piperazine precursors is common. Evidence from similar syntheses (e.g., coupling of piperazine with halogenated aryl groups) suggests using polar aprotic solvents (e.g., DMF or acetonitrile) and elevated temperatures (80–120°C) to enhance reactivity . Monitoring reaction progress via TLC (as in ) ensures completion. Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) improves yield and purity .

Q. How can spectroscopic techniques (NMR, IR) be effectively applied to confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify characteristic peaks for the piperazine ring (e.g., axial/equatorial protons at δ 2.5–3.5 ppm) and the chloropyridinyl moiety (aromatic protons at δ 7.0–8.5 ppm). Compare with spectral libraries of structurally related compounds (e.g., 1-phenylpiperazine derivatives in ).

- IR : Confirm the absence of starting material functional groups (e.g., NH stretches if using amine precursors) and presence of C-Cl stretches (~600–800 cm⁻¹) .

- Heteronuclear Correlation (HSQC/HMBC) : Resolve ambiguities in proton-carbon connectivity, especially in distinguishing methyl groups on the piperazine ring .

Q. What purification strategies are recommended for removing by-products in the final synthesis step?

- Methodological Answer : For piperazine derivatives, preparative TLC (as in ) or flash chromatography with silica gel (gradient elution: 5–20% methanol in dichloromethane) effectively removes polar impurities. For crystalline intermediates, slow evaporation of ethanol or chloroform solutions yields single crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and stability. For example, highlights ICReDD’s use of quantum chemical calculations to optimize reaction pathways.

- Molecular Docking : Screen derivatives against target proteins (e.g., neurotransmitter receptors) to prioritize synthesis. Use software like AutoDock Vina with force fields adjusted for halogen interactions (critical for chloropyridinyl moieties) .

Q. What experimental and computational approaches resolve contradictions in spectroscopic or crystallographic data?

- Methodological Answer :

- Crystallographic Refinement : If X-ray data (e.g., unit cell parameters from ) conflict with NMR assignments, re-examine disorder models or hydrogen bonding networks. Use SHELXL for refinement and PLATON for validation .

- Dynamic NMR : Resolve rotational barriers in piperazine rings (e.g., coalescence temperature experiments) to explain split peaks in room-temperature spectra .

Q. How can reaction engineering principles improve scalability while maintaining regioselectivity?

- Methodological Answer : Implement continuous-flow reactors to control exothermic reactions (common in SNAr reactions). Optimize parameters like residence time and temperature gradients based on kinetic studies (see ’s subclass RDF2050112 on reactor design). For heterogeneous catalysis, screen immobilized catalysts (e.g., Pd/C or CuO nanoparticles) to enhance recyclability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.